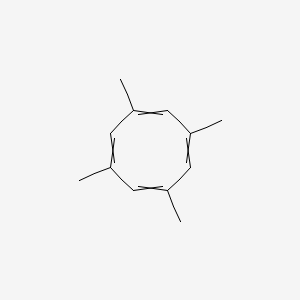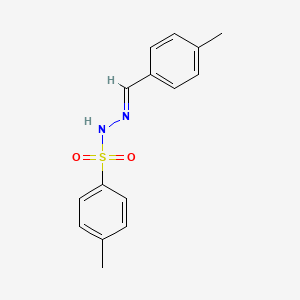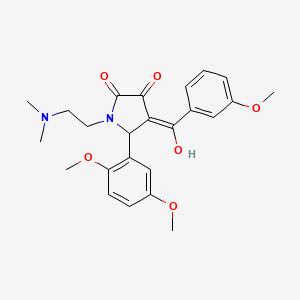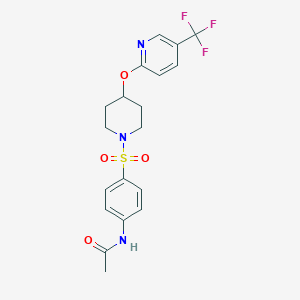![molecular formula C17H14ClN3O2S B2940187 [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate CAS No. 877827-58-2](/img/structure/B2940187.png)
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a thiazole derivative that exhibits potent biological activity and has been extensively studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate involves the inhibition of various signaling pathways and enzymes involved in cancer cell proliferation and inflammation. The compound has been shown to inhibit the activity of various kinases such as EGFR, HER2, and VEGFR, which are involved in cancer cell proliferation and angiogenesis. It also inhibits the activity of COX-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate exhibits various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. It also exhibits anti-inflammatory and anti-oxidant activity, which can help reduce inflammation and oxidative stress in various diseases.
実験室実験の利点と制限
The advantages of using [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate in lab experiments include its potent biological activity, high purity, and yield. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experiments.
将来の方向性
There are several future directions for the research on [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate. One direction is to investigate its potential applications in the treatment of other diseases such as diabetes and neurodegenerative diseases. Another direction is to optimize its synthesis method to improve its solubility and stability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
In conclusion, [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate is a promising compound with potent biological activity and potential applications in various fields such as medicinal chemistry and pharmacology. Its mechanism of action and physiological effects have been extensively studied, and future research is needed to identify its potential applications in the treatment of other diseases and optimize its synthesis method.
合成法
The synthesis method of [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate involves the reaction of 2-(4-methylanilino)thiazole-4-carbaldehyde with 6-chloropyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction followed by cyclization to form the desired product. This synthesis method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound exhibits potent anti-cancer activity and has been shown to inhibit the growth of various cancer cell lines. It also exhibits anti-inflammatory and anti-oxidant activity, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
[2-(4-methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-2-5-13(6-3-11)20-17-21-14(10-24-17)9-23-16(22)12-4-7-15(18)19-8-12/h2-8,10H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFATPLMMJLRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2940107.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2940109.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2940111.png)
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2940112.png)
![5-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2940113.png)



![3-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2940118.png)


